2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid
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Overview
Description
2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid is an organic compound with the molecular formula C9H10O4. It is a derivative of benzoic acid, featuring hydroxyl groups (-OH) on the benzene ring and an ethoxy group (-OCH2CH2OH) attached to the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid typically involves the reaction of salicylic acid (2-hydroxybenzoic acid) with ethylene oxide under controlled conditions. The reaction proceeds through the nucleophilic substitution of the hydroxyl group on the benzene ring with ethylene oxide, forming the ethoxy group.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process involves the use of reactors capable of handling the reaction conditions, such as temperature and pressure, to ensure the efficient formation of the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or their derivatives.
Reduction: Reduction reactions can produce alcohols or other reduced forms of the compound.
Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.
Scientific Research Applications
2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds and as a reagent in organic synthesis.
Biology: The compound can be used in biological studies to investigate its effects on cellular processes and its potential as a bioactive molecule.
Industry: The compound is used in the production of various industrial chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid exerts its effects involves its interaction with molecular targets and pathways. The hydroxyl groups on the benzene ring can act as hydrogen bond donors and acceptors, allowing the compound to interact with enzymes and receptors in biological systems. The ethoxy group enhances the compound's solubility and bioavailability, facilitating its uptake and distribution within the body.
Comparison with Similar Compounds
Salicylic acid (2-hydroxybenzoic acid)
3,4-Dihydroxybenzoic acid
2,3-Dihydroxybenzoic acid
Properties
IUPAC Name |
2-hydroxy-3-(2-hydroxyethoxy)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O5/c10-4-5-14-7-3-1-2-6(8(7)11)9(12)13/h1-3,10-11H,4-5H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REOKCQWZJVFHKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OCCO)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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